Boc-ThionoLeu-1-(6-nitro)benzotriazolide

Übersicht

Beschreibung

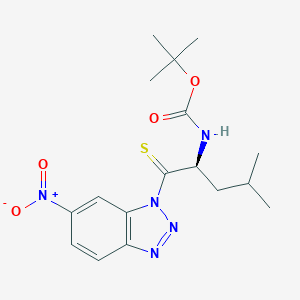

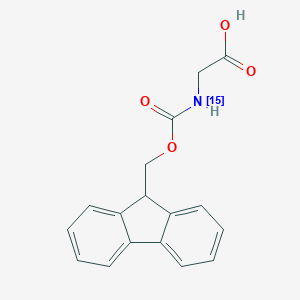

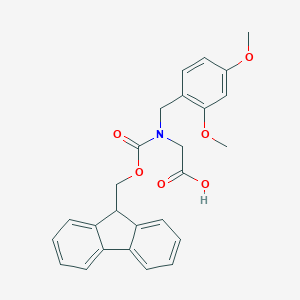

Boc-ThionoLeu-1-(6-nitro)benzotriazolide is an amino acid derivative and reagent . It has a molecular weight of 393.47 and a chemical formula of C₁₇H₂₃N₅O₄S . Its synonyms include (S)-2-(Boc-amino)-4-methyl-pentanethioic O-acid-1-(6-nitro)benzotriazolide .

Synthesis Analysis

The synthesis of Boc-ThionoLeu-1-(6-nitro)benzotriazolide involves the reaction of (S)-tert-butyl (1-((2-amino-5-nitrophenyl)amino)-1-thioxopropan-2-yl)carbamate with acetic acid and sodium nitrite in water at 4°C . The reaction yields the final compound as a pale yellow solid .Molecular Structure Analysis

The molecular structure of Boc-ThionoLeu-1-(6-nitro)benzotriazolide is represented by the formula C₁₇H₂₃N₅O₄S . This indicates that it contains 17 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

Boc-ThionoLeu-1-(6-nitro)benzotriazolide has a molecular weight of 393.47 . It is stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research has demonstrated the synthesis of benzotriazole derivatives, highlighting their potential in antifungal, antimicrobial, and other biological activities. For instance, benzotriazole derivatives have been synthesized and evaluated for their antifungal activity against various strains, showing some compounds to possess appreciable activity compared to standard treatments like Ketoconazole (Dabhade, 2013). These findings are crucial for the development of new antifungal agents.

High-Energy Materials Applications

Another significant area of application for benzotriazole derivatives, including nitro-substituted compounds, is in the development of high-energy materials. Srinivas et al. (2012) synthesized amino, azido, nitro, and nitrogen-rich azole substituted derivatives of 1H-benzotriazole for energetic material applications, characterizing their physical properties and evaluating their potential as high-energy materials with promising densities and detonation properties (Srinivas et al., 2012).

Chemical Synthesis and Reactions

The versatility of benzotriazole derivatives extends to their use in chemical syntheses, serving as intermediates or reactants in the creation of complex molecules. For example, N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidine derivatives have been identified as highly reactive guanidinylating reagents, efficient in converting primary and secondary amines to diprotected guanidines (Musiol & Moroder, 2001). This showcases the compound's utility in synthesizing guanidine-containing molecules, which are of interest in various chemical and pharmaceutical contexts.

Environmental and Toxicological Studies

Environmental studies have assessed the toxicity and fate of benzotriazole and its derivatives, including their presence in wastewater and potential effects on aquatic life. Pillard et al. (2001) examined the toxicity of benzotriazole derivatives to different aquatic species, providing insights into the environmental impact of these compounds (Pillard et al., 2001). Such studies are essential for understanding the ecological risks associated with the use of benzotriazole derivatives in industrial applications.

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4S/c1-10(2)8-13(18-16(23)26-17(3,4)5)15(27)21-14-9-11(22(24)25)6-7-12(14)19-20-21/h6-7,9-10,13H,8H2,1-5H3,(H,18,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAXTLKKSQZVKQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426520 | |

| Record name | Boc-ThionoLeu-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-ThionoLeu-1-(6-nitro)benzotriazolide | |

CAS RN |

214750-70-6 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[(6-nitro-1H-benzotriazol-1-yl)thioxomethyl]butyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-ThionoLeu-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)